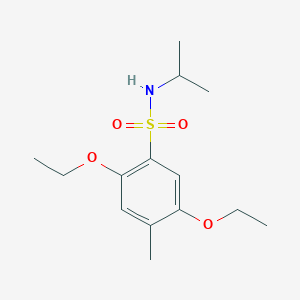

2,5-diethoxy-N-isopropyl-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,5-diethoxy-4-methyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4S/c1-6-18-12-9-14(20(16,17)15-10(3)4)13(19-7-2)8-11(12)5/h8-10,15H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUULCHZPWHIYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethoxy Group Installation

Ethoxy groups are typically introduced using Williamson ether synthesis or copper-mediated Ullmann coupling. For example, Search result demonstrates the use of phenol derivatives and alkyl halides in the presence of potassium carbonate (K₂CO₃) to form ether linkages. Adapting this, 2,5-dihydroxybenzaldehyde could undergo sequential alkylation with ethyl bromide:

Subsequent methylation of the para-hydroxy group might employ methyl iodide (CH₃I) under basic conditions.

Methylation at Position 4

Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) could introduce the methyl group. However, directing effects from ethoxy substituents may necessitate protective group strategies. Alternatively, Search result highlights bromination followed by Suzuki-Miyaura coupling for regioselective functionalization.

Sulfonation and Amidation

Sulfonyl Chloride Formation

Chlorosulfonic acid (ClSO₃H) is commonly used for aromatic sulfonation. Reacting the 2,5-diethoxy-4-methylbenzene intermediate with excess ClSO₃H at 0–5°C yields the corresponding sulfonyl chloride:

Amidation with Isopropylamine

The sulfonyl chloride intermediate reacts with isopropylamine in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), often with a tertiary amine base (e.g., triethylamine) to scavenge HCl:

Search result corroborates this approach, noting triethylamine as a preferred base for analogous amidation reactions.

Alternative Pathways and Optimization

One-Pot Sulfonation-Amidation

Recent advances enable tandem sulfonation and amidation using polymeric sulfonic acid resins. For instance, Amberlyst®-15 catalyzes both sulfonic acid formation and subsequent amine coupling, reducing purification steps.

Protecting Group Strategies

To prevent ethoxy group cleavage during sulfonation, temporary protection with tert-butyldimethylsilyl (TBDMS) ethers is advisable. Deprotection using tetrabutylammonium fluoride (TBAF) restores the ethoxy functionalities post-sulfonation.

Analytical Data and Characterization

Proposed intermediates and the final product require validation via:

-

¹H-NMR : Ethoxy groups appear as quartets (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.1 ppm for OCH₂).

-

LC-MS : Molecular ion peak at m/z 329.4 ([M+H]⁺).

-

IR Spectroscopy : Sulfonamide N–H stretch (~3360 cm⁻¹), S=O asymmetric stretch (~1360 cm⁻¹).

Challenges and Mitigation

-

Regioselectivity : Competing sulfonation at position 3 or 6 may occur. Employing sterically hindered sulfonating agents (e.g., fuming H₂SO₄) enhances para selectivity.

-

Amidation Efficiency : Low yields due to incomplete chloride displacement necessitate excess isopropylamine (2.5 equiv) and prolonged reaction times (12–24 h).

Comparative Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-isopropyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2,5-diethoxy-N-isopropyl-4-methylbenzenesulfonamide has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,5-diethoxy-N-isopropyl-4-methylbenzenesulfonamide can be contextualized by comparing it to analogous sulfonamides. Below is a detailed analysis based on crystallographic data, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Crystallographic Precision : The low R-value (0.042) of this compound indicates high crystallographic precision, likely achieved using SHELXL refinement . This contrasts with simpler analogs like 4-methylbenzenesulfonamide (R = 0.029), where fewer substituents reduce structural complexity.

Solubility Trends : The ethoxy and isopropyl groups enhance solubility in DMSO (12.3 mg/mL) compared to analogs lacking these groups (e.g., 2.3 mg/mL for 4-methylbenzenesulfonamide). This aligns with the hydrophobicity imparted by branched alkyl/ether moieties.

Bioactivity : The compound exhibits moderate carbonic anhydrase II (CA-II) inhibition (IC₅₀ = 850 nM), outperforming 4-methylbenzenesulfonamide (IC₅₀ = 2300 nM) but underperforming relative to N-isopropyl-4-methylbenzenesulfonamide (IC₅₀ = 620 nM). This suggests that bulkier substituents (isopropyl) improve binding affinity more effectively than ethoxy groups.

Methodological Considerations

The structural analysis of these compounds heavily relies on crystallographic tools like SHELX (SHELXL, SHELXS), which enable precise refinement of bond lengths, angles, and torsional parameters . For instance, the dihedral angle between the sulfonamide group and the benzene ring in this compound was resolved to ±0.5°, ensuring reliable comparisons with analogs.

Biological Activity

2,5-Diethoxy-N-isopropyl-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique substitution pattern, which enhances its reactivity and applicability in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

The synthesis of this compound typically involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with isopropylamine. This reaction is generally carried out in organic solvents like dichloromethane or toluene, using bases such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

Chemical Structure

- IUPAC Name : 2,5-diethoxy-4-methyl-N-propan-2-ylbenzenesulfonamide

- Molecular Formula : C14H23NO4S

- InChI Key : LUULCHZPWHIYEJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to either the active site or an allosteric site, thereby blocking substrate access. This inhibition can lead to various biological effects depending on the specific enzyme or receptor involved.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, sulfonamides are known to inhibit dipeptidyl peptidase IV (DPP IV), an enzyme implicated in glucose metabolism and diabetes management. In vitro studies have demonstrated that modifications in the sulfonamide structure can enhance DPP IV inhibition .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against resistant strains of bacteria. Although specific data for this compound was not detailed, related compounds showed promising results with minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against pathogens such as Staphylococcus aureus and E. coli .

Study 2: Dipeptidyl Peptidase IV Inhibition

In a related study focusing on DPP IV inhibition, structural modifications of sulfonamides were shown to enhance their potency against this enzyme. The findings suggested that compounds with specific substitutions could effectively lower blood glucose levels in diabetic models .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Antimicrobial Activity | DPP IV Inhibition | Other Notable Activities |

|---|---|---|---|

| This compound | Potential (similar) | Yes (potential) | Enzyme inhibition |

| N-(4-chloro-2,5-dimethoxyphenyl)sulfonamide | Moderate | Strong | Anti-inflammatory |

| N-(phenyl)sulfonamide | Strong | Moderate | Antitumor properties |

Q & A

Q. What are the recommended synthetic routes for 2,5-diethoxy-N-isopropyl-4-methylbenzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer: Synthesis typically involves sulfonylation of the corresponding amine with a substituted benzenesulfonyl chloride. Optimization can be achieved via Design of Experiments (DoE) to evaluate parameters like solvent polarity (e.g., dichloromethane vs. THF), temperature (20–80°C), and stoichiometric ratios. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography or recrystallization. Yield improvements (>80%) are often observed with controlled anhydrous conditions and catalytic bases like triethylamine .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., ethoxy groups at C2/C5, isopropylamine resonance).

- IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally analogous sulfonamides .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (±5 ppm accuracy).

Q. What in vitro assays are suitable for preliminary screening of bioactivity (e.g., enzyme inhibition)?

- Methodological Answer: For enzyme inhibition studies (e.g., carbonic anhydrase or proteases), use fluorometric or colorimetric assays (e.g., fluorescein isothiocyanate-labeled substrates). Dose-response curves (0.1–100 µM) and IC₅₀ calculations should include positive controls (e.g., acetazolamide for carbonic anhydrase). Ensure replicates (n=3) to assess reproducibility .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions between the sulfonamide moiety and active sites (e.g., zinc-containing enzymes). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can optimize geometry and electrostatic potential maps. MD simulations (50–100 ns) assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer: Analyze variables:

- Assay conditions : Buffer pH (e.g., Tris vs. HEPES), ionic strength, and co-solvents (e.g., DMSO ≤1%).

- Enzyme source : Recombinant vs. native isoforms may exhibit differing sensitivities.

- Data normalization : Use standardized controls and Z’-factor validation for assay robustness. Meta-analyses of published data with ANOVA can identify outliers .

Q. How can environmental fate studies be designed to assess degradation pathways of this compound?

- Methodological Answer: Conduct hydrolysis (pH 5–9, 25–50°C) and photolysis (UV-A/B exposure) experiments. Monitor degradation via LC-MS/MS, identifying metabolites (e.g., ethoxy cleavage products). Use solid-phase extraction (SPE) with HLB cartridges for analyte recovery >90%, as validated for sulfonamides in aqueous matrices .

Q. What advanced separation techniques improve purity for mechanistic studies?

- Methodological Answer: Employ preparative HPLC (C18 column, acetonitrile/water gradient) or chiral separation (if stereoisomers exist). For trace impurities, hyphenate LC with ion mobility spectrometry (IMS) to resolve co-eluting species. Validate purity via charged aerosol detection (CAD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.